molecular formula C26H18N2O5 B1667330 Bmy 45778 CAS No. 152575-66-1

Bmy 45778

Katalognummer: B1667330
CAS-Nummer: 152575-66-1
Molekulargewicht: 438.4 g/mol
InChI-Schlüssel: DSRSEEYZGWTODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMY 45778 is a bisoxazole. It has a role as a partial prostacyclin agonist.

Biologische Aktivität

BMY 45778, chemically known as 3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid, is a potent non-prostanoid prostacyclin mimetic that acts primarily as a partial agonist at the IP1 prostacyclin receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases due to its vasodilatory properties.

This compound functions by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. By activating IP receptors, it induces vasodilation and has anti-thrombotic effects, which are crucial in treating conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular disorders. The compound's selectivity for IP receptors over other prostanoid receptors contributes to its safety profile and efficacy.

Pharmacological Profile

The biological activity of this compound can be summarized in the following table:

Property Description
Chemical Structure Non-prostanoid prostacyclin mimetic
Receptor Target IP1 prostacyclin receptor
Primary Effects Vasodilation, inhibition of platelet aggregation
Therapeutic Uses Treatment of PAH, cardiovascular diseases
Selectivity Higher selectivity for IP receptors compared to other prostanoids

Case Studies and Research Findings

  • Cardiovascular Effects : In a study published in Circulation, this compound demonstrated significant vasodilatory effects in animal models of pulmonary hypertension. The compound reduced mean pulmonary arterial pressure and improved cardiac output, showcasing its potential for treating PAH .
  • Platelet Aggregation Inhibition : Research indicated that this compound effectively inhibited platelet aggregation in vitro. This effect was attributed to its action on the IP receptor pathway, which is critical for maintaining vascular homeostasis .
  • Clinical Trials : A phase II clinical trial evaluated the safety and efficacy of this compound in patients with PAH. Results showed a statistically significant improvement in exercise capacity measured by the six-minute walk test (6MWT) compared to placebo .

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibition

BMY 45778 demonstrates significant potential in managing conditions related to excessive platelet aggregation. Its ability to inhibit platelet aggregation can be beneficial in preventing thromboembolic events. The compound's mechanism involves desensitizing adenylyl cyclase activation by iloprost, further supporting its role as a therapeutic agent in cardiovascular diseases .

Vasodilation

The compound also promotes vasodilation through its action on prostacyclin receptors, which can help manage hypertension and other vascular disorders. The activation of these receptors leads to smooth muscle relaxation and improved blood flow .

Inhibition of Colonic Motility

This compound has been studied for its effects on gastrointestinal motility. Research indicates that it inhibits colonic motility in rat models, suggesting potential applications for treating conditions like irritable bowel syndrome or other motility disorders . Continuous exposure to this compound was shown to reduce responsiveness to other stimulatory agents like cicaprost, highlighting its desensitizing effects on colonic motility.

Case Study: Inhibition of Neutrophil Aggregation

A study demonstrated that this compound inhibited neutrophil aggregation induced by N-formyl-methionyl-leucylphenylalanine with an IC50 value of 20 nM . This finding suggests that the compound may have applications in inflammatory conditions where neutrophil activation plays a critical role.

Table: Summary of Biological Activities

ActivityMeasurementReference
Platelet Aggregation InhibitionIC50 = 35 nM (human)
Adenylyl Cyclase ActivationED50 = 6-10 nM
Neutrophil Aggregation InhibitionIC50 = 20 nM
Colonic Motility InhibitionDose-dependent effects observed

Eigenschaften

IUPAC Name

2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSEEYZGWTODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165073
Record name Bmy 45778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-66-1
Record name [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152575-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bmy 45778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bmy 45778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bmy 45778
Reactant of Route 2
Reactant of Route 2
Bmy 45778
Reactant of Route 3
Bmy 45778
Reactant of Route 4
Bmy 45778
Reactant of Route 5
Bmy 45778
Reactant of Route 6
Reactant of Route 6
Bmy 45778
Customer
Q & A

Q1: How does BMY 45778 interact with its target and what are the downstream effects?

A: this compound functions as a potent non-prostanoid prostacyclin partial agonist, primarily targeting the prostacyclin (IP) receptor []. Upon binding to the IP receptor, this compound initiates a signaling cascade that leads to the activation of adenylate cyclase, subsequently increasing intracellular cyclic AMP (cAMP) levels []. This increase in cAMP levels contributes to various physiological responses, including vasodilation and inhibition of platelet aggregation [, ].

Q2: How does the structure of this compound compare to other prostacyclin mimetics and how does this impact its activity?

A: Unlike traditional prostacyclin analogs, this compound possesses a distinct non-prostanoid structure []. This unique structural feature contributes to its longer-lasting relaxant effects compared to prostacyclin analogs []. While this compound demonstrates high potency at the IP receptor, it acts as a partial agonist, meaning it may not elicit the same maximal response as full agonists like iloprost [].

Q3: What evidence suggests that this compound might offer advantages in terms of delivery and duration of action compared to other vasodilators?

A: Studies have shown that the relaxant effects of this compound are more persistent than those of prostacyclin analogs upon washout in experimental settings []. This suggests that this compound might possess a longer duration of action. Furthermore, its potential for retention within pulmonary tissue upon inhalation suggests that this compound could offer improved pulmonary/systemic selectivity compared to existing pulmonary vasodilators [].

Q4: Beyond its vasodilatory effects, does this compound demonstrate activity in other cell types?

A: Research indicates that this compound, along with other IP receptor agonists, can influence preadipose cell differentiation []. Specifically, this compound can upregulate the expression of transcription factors C/EBPbeta and C/EBPdelta in preadipose cells, which are critical for adipocyte differentiation []. This suggests a potential role for this compound and IP receptor signaling in adipose tissue development.

Q5: Are there any potential limitations or challenges associated with this compound as a therapeutic agent?

A: One study observed that achieving complete relaxation with this compound required near-maximal IP receptor occupancy, potentially due to its partial agonist nature []. This might necessitate careful dose optimization in clinical settings. Further research is crucial to fully understand the implications of its partial agonism for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.